molecular formula C8H4ClF13O2S B1295222 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- CAS No. 27619-89-2

1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-

Cat. No. B1295222
CAS RN: 27619-89-2
M. Wt: 446.61 g/mol
InChI Key: NDBZVZPOTNLWLU-UHFFFAOYSA-N
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Description

“1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-” is an intermediate in synthesizing 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic Acid . It is an aliphatic compound used for fluorinated surfactant synthesis .


Synthesis Analysis

This compound is synthesized as an intermediate in the production of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic Acid . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of the compound is C6F13CH2CH2SO2Cl . The average mass is 446.613 Da and the monoisotopic mass is 445.941284 Da . The structure of the compound can be represented by the canonical SMILES string: C(CS(=O)(=O)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F .


Chemical Reactions Analysis

The compound is involved in the synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic Acid . The exact chemical reactions involving this compound are not specified in the available resources.


Physical And Chemical Properties Analysis

The compound is a colorless or slightly yellow liquid . It has a density of 1.7±0.1 g/cm³ . The boiling point is 237.8±40.0 °C at 760 mmHg . The vapor pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 45.5±3.0 kJ/mol . The flash point is 97.6±27.3 °C . The index of refraction is 1.333 . The molar refractivity is 54.3±0.4 cm³ . The polar surface area is 43 Ų . The polarizability is 21.5±0.5 10^-24 cm³ . The surface tension is 21.1±3.0 dyne/cm . The molar volume is 264.1±3.0 cm³ .

Scientific Research Applications

Fluorination and Sulfonation Reactions

Trifluoromethanesulfonyl chloride and its derivatives are pivotal in fluorination and sulfonation reactions. These compounds facilitate the identification of oxygen, nitrogen, and sulfur functional groups via fluorine-19 nuclear magnetic resonance spectrometry. The utility of trifluoromethanesulfonyl chloride in forming stable compounds with tertiary nitrogen bases, through a Lewis acid-Lewis base reaction, underscores its importance in determining organic structure and functionality (Shue & Yen, 1982).

Polymerization Processes

In the realm of polymer science, trifluoromethanesulfonyl chloride aids in the polymerization of bicyclic acetals. Specifically, it has been effective for the homopolymerization of equatorially substituted isomers, highlighting its role in the synthesis of polymers with tailored properties (Okada, Sumitomo, & Sumi, 1982).

Liquid Crystalline Studies

Long-chain 1-alkyl-3-methylimidazolium salts, containing trifluoromethanesulfonyl derivatives, have been synthesized and characterized to explore their thermotropic phase behavior. These salts exhibit lamellar, sheetlike arrays in the crystalline phase and form enantiomeric smectic liquid crystalline phases at higher temperatures, demonstrating the influence of trifluoromethanesulfonyl derivatives on the material's phase behavior (Bradley et al., 2002).

Nucleophilic Fluorination

The nucleophilic fluorination of sulfonyl chlorides, including 1-octanesulfonyl chloride, with saturated aqueous solutions of potassium bifluoride under liquid-liquid two-phase conditions, represents a significant advancement in the synthesis of acyl fluorides. This method highlights the versatility of trifluoromethanesulfonyl chloride in organic synthesis, allowing for the efficient introduction of fluorine atoms into organic molecules (Talko & Barbasiewicz, 2018).

Safety And Hazards

The compound is classified as a combustible, corrosive hazardous material . Further safety and hazard details are not specified in the available resources.

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF13O2S/c9-25(23,24)2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBZVZPOTNLWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2SO2Cl, C8H4ClF13O2S
Record name 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
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DSSTOX Substance ID

DTXSID7067328
Record name 2-(Perfluorohexyl)ethanesulfonyl chloride
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Molecular Weight

446.61 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
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Product Name

1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-

CAS RN

27619-89-2
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonyl chloride
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanesulfonyl chloride
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Record name 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
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Record name 2-(Perfluorohexyl)ethanesulfonyl chloride
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonyl chloride
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUOROOCTANESULFONYL CHLORIDE
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